molecular formula C25H32FN5O4 B2565276 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide CAS No. 896360-57-9

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide

Cat. No.: B2565276
CAS No.: 896360-57-9
M. Wt: 485.56
InChI Key: RLVLWWQZDKQYGT-UHFFFAOYSA-N
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Description

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a piperazine moiety

Scientific Research Applications

Pharmacological Research

Piperazine derivatives have been explored for their potential in addressing various pharmacological targets. For example, studies on the role of orexin-1 receptor mechanisms in compulsive food consumption hint at the relevance of piperazine derivatives in neuropsychopharmacology and the potential treatment of binge eating disorders and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Antibacterial and Antimicrobial Activity

Synthetic efforts have led to piperazine derivatives showing promise as antibacterial and antimicrobial agents. For instance, compounds synthesized through nucleophilic substitution reactions have displayed potent activity against gram-negative bacterial strains (Mishra & Chundawat, 2019).

Insecticidal Applications

Novel insecticides, such as flubendiamide, illustrate the chemical innovation involving piperazine derivatives, highlighting their strong insecticidal activity, especially against lepidopterous pests, and indicating a potential novel mode of action distinct from that of commercial insecticides (Tohnishi et al., 2005).

Analytical Chemistry and Sensor Development

Piperazine derivatives have been utilized in designing fluorescent logic gates and sensors, demonstrating the versatility of these compounds in analytical applications, including probing cellular microenvironments (Gauci & Magri, 2022).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the fluorophenyl group and the piperazine moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN5O4/c1-29(2)10-9-27-24(32)25(33)28-16-21(18-3-8-22-23(15-18)35-17-34-22)31-13-11-30(12-14-31)20-6-4-19(26)5-7-20/h3-8,15,21H,9-14,16-17H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVLWWQZDKQYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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